9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
Overview
Description
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate is a useful research compound. Its molecular formula is C37H31NO3S and its molecular weight is 569.7 g/mol. The purity is usually 95%.
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Biological Activity
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Fluorenylmethyl group : This moiety is known for its stability and ability to enhance lipophilicity.
- Carbamate linkage : This functional group is often associated with biological activity, particularly in enzyme inhibition.
- Triphenylmethyl sulfanyl group : This component may contribute to the compound's unique reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The carbamate group is known to interact with serine residues in enzymes, potentially inhibiting their activity. This property is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing various physiological responses.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
In Vitro Studies
Research has shown that derivatives of similar carbamate compounds exhibit significant inhibitory effects on histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression regulation. For instance, a study demonstrated that modifications to the carbamate structure could enhance HDAC inhibitory activity, suggesting that 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate may also exhibit similar effects .
Case Studies
- HDAC Inhibition : A series of analogs were synthesized and tested against HDAC enzymes. The results indicated that modifications to the triphenylmethyl group significantly impacted the inhibitory potency, leading to enhanced selectivity for certain HDAC isozymes .
- Anticancer Activity : In a study focused on cancer cell lines, compounds structurally related to 9H-Fluoren-9-ylmethyl N-carbamates demonstrated cytotoxic effects, suggesting potential applications in cancer therapy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C28H33N2O4S |
Melting Point | 74 - 76 °C |
Solubility | Soluble in organic solvents |
Predicted Boiling Point | ~541.6 °C |
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-24,30,35H,25-26H2,(H,38,40)/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFWRXFCWGLFQX-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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